2-Amino-1,3-Diazepane-4-carboxylic Acid
Description
Properties
CAS No. |
89531-99-7 |
|---|---|
Molecular Formula |
C6H11N3O2 |
Molecular Weight |
157.17 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Synthetic Methodologies and Chemo Enzymatic Approaches for 2 Amino 1,3 Diazepane 4 Carboxylic Acid and Its Analogues
Classical and Contemporary Synthesis Routes of the Diazepane Ring System
The formation of the 1,3-diazepane (B8140357) scaffold, a seven-membered heterocyclic ring containing two nitrogen atoms, is a key challenge in the synthesis of 2-Amino-1,3-Diazepane-4-carboxylic Acid. Chemists have developed a range of methodologies, from foundational cyclization techniques to modern, highly specialized reactions, to construct this core structure.
Cyclization Strategies for Diazepane Core Formation
Direct cyclization remains a fundamental approach to building the diazepane ring. These strategies typically involve reacting a linear precursor containing the necessary nitrogen and carbon atoms to form the seven-membered cycle.
A common and straightforward strategy for forming diazepine (B8756704) rings involves the cyclization of diamine precursors. While many examples focus on the more common 1,4-diazepane isomer, the underlying principle is applicable. Typically, a 1,2-diamine like ethylenediamine (B42938) or a 1,3-diamine such as 1,3-diaminopropane (B46017) is reacted with a molecule containing two electrophilic centers, leading to the formation of the heterocyclic ring. researchgate.net For instance, the reaction of ethylenediamine with α,β-unsaturated ketones can yield tetrahydrodiazepines. researchgate.net Similarly, the synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives has been achieved through the reaction of ketimine intermediates (derived from diamines) with aldehydes in the presence of heteropolyacid catalysts. nih.gov These methods highlight a general strategy where the diamine component serves as a readily available building block for constructing the core diazepine structure through condensation and cyclization reactions.
Acylation followed by an intramolecular cyclization is another powerful strategy for synthesizing diazepine and benzodiazepine (B76468) systems. This two-step process often begins with the acylation of an amine, followed by a subsequent ring-closing reaction. A well-documented example is the synthesis of diazepam, which involves the N-acylation of 2-(methylamino)benzophenone with an acid chloride. frontiersin.org The resulting intermediate then undergoes a nucleophilic substitution with an ammonia (B1221849) source, which triggers an intramolecular attack of a nitrogen atom onto a ketone, leading to the formation of the seven-membered diazepine ring. frontiersin.org This acylation-cyclization sequence provides a logical and often high-yielding pathway to the diazepine core, where the initial acylation sets the stage for the key ring-forming step.
A highly innovative and unprecedented approach to complex 1,3-diazepane scaffolds involves a cyanamide-induced rearrangement of epoxy-δ-lactams. nih.govacs.orgfigshare.com This method was developed to create molecular building blocks with a high density of hydrogen bond donors and acceptors, mimicking RNA-binding natural products. acs.org The synthesis starts from readily available sugars, which are converted into silyl-protected epoxy-δ-lactams. nih.gov
The key transformation occurs when the epoxy-δ-lactam is treated with sodium cyanamide (B42294) in a solvent like DMSO. This initiates a complex rearrangement cascade that ultimately furnishes a highly substituted 1,3-diazepane carboxylic acid. nih.govacs.org While the one-pot procedure can directly yield the diazepane, the process can be improved by isolating a cyanamide intermediate, which then reacts with a nucleophile to give higher yields. acs.org
Table 1: Cyanamide-Induced Rearrangement for 1,3-Diazepane Synthesis
| Starting Material | Reagents | Key Transformation | Product | Yield (One-Pot) | Ref |
|---|
This strategy is significant as it provides access to densely functionalized 1,3-diazepanes with natural product-like complexity from accessible starting materials. figshare.com
Ring expansion reactions offer an alternative route to seven-membered rings, including diazepanes, by starting with more easily formed five- or six-membered heterocyclic precursors. nih.gov These methods can overcome unfavorable enthalpic and entropic barriers associated with the direct formation of medium-sized rings. nih.gov
One classic example of a ring expansion to a seven-membered ring is the Buchner reaction, where a carbene adds to a benzene (B151609) ring to form a cyclopropane, which then undergoes electrocyclic ring-opening. nih.gov In the context of nitrogen heterocycles, strategies often involve the migratory ring expansion of metallated precursors. For instance, the treatment of certain cyclic ureas with strong bases like lithium diisopropylamide can induce a migratory expansion to form larger rings such as benzodiazepines. nih.gov Another general mechanism involves carbocation rearrangements, where a positive charge adjacent to a strained ring (like cyclobutane (B1203170) or cyclopentane) can trigger a one-carbon expansion to relieve ring strain and form a more stable, larger ring. youtube.comyoutube.com These methodologies provide a powerful, albeit often complex, pathway to the diazepane core by leveraging the chemistry of smaller, more readily synthesized ring systems.
Stereoselective and Enantioselective Synthetic Pathways to this compound
Achieving the specific stereochemistry of this compound, which contains a chiral center at the 4-position, requires precise control during synthesis. A primary strategy for this is a chiral pool approach, utilizing a naturally occurring, enantiomerically pure starting material.
A significant breakthrough in understanding this molecule came from the discovery that the cyclic form of L-nitroarginine is, in fact, L-2-nitrimino-1,3-diazepane-4-carboxylic acid (L-NIDCA). researchgate.net This finding strongly suggests that a viable and stereochemically controlled synthesis of the target molecule can be achieved through the intramolecular cyclization of L-arginine or its derivatives. In this approach, the inherent chirality of the starting amino acid is directly transferred to the final product, ensuring the desired (L- or S-) configuration at the C-4 position.
While direct cyclization of L-arginine itself can be complex, the synthesis of L-NIDCA was achieved by reacting L-nitroarginine with potassium hydroxide (B78521) to form the potassium salt. Subsequent treatment with tetrafluoroboric acid (HBF₄) led to the formation of the cyclized product as a monohydrate. researchgate.net This demonstrates a practical, enantioselective pathway starting from a protected derivative of a natural amino acid.
Table 2: Enantioselective Synthesis via Arginine Derivative Cyclization
| Starting Material | Key Reagents | Product | Stereochemical Outcome | Ref |
|---|
More broadly, chemo-enzymatic methods represent a powerful tool for enantioselective synthesis. For example, D-amino acid oxidases have been used in the deracemization of racemic carboxyl-substituted tetrahydroisoquinolines to produce the (S)-enantiomers with excellent enantiomeric excess (>99% ee). aiche.org Such an approach, combining enzymatic kinetic resolution with a chemical reduction in a one-pot process, could theoretically be adapted for the synthesis of chiral this compound, providing an alternative to chiral pool synthesis. aiche.org
Chiral Pool Approaches
Chiral pool synthesis utilizes abundant, enantiomerically pure natural products like amino acids and sugars as starting materials. wikipedia.orgtcichemicals.com This strategy is highly effective when the target molecule's structure resembles these natural building blocks, as it transfers the pre-existing chirality, enhancing the efficiency of the total synthesis. wikipedia.org
For the synthesis of this compound, natural amino acids such as L-asparagine or L-glutamine are logical starting points from the chiral pool. uh.edubaranlab.org A synthetic route could involve the reaction of L-asparagine with carbonyl compounds in an alkaline medium, which has been shown to produce substituted 6-oxohexahydropyrimidine-4-carboxylic acids with high stereoselectivity. scirp.org A subsequent ring expansion or functional group manipulation sequence could then yield the desired diazepane structure. The key advantage of this approach is the direct incorporation of the stereocenter at the 4-position from the parent amino acid. A similar strategy has been successfully employed in the synthesis of 1,2,4-trisubstituted 1,4-diazepanes, starting from enantiomerically pure amino acids. nih.gov
Table 1: Potential Chiral Pool Starting Materials
| Starting Material | Rationale | Key Transformation |
|---|---|---|
| L-Asparagine | Provides the C4-carboxylic acid stereocenter and a nitrogen atom. | Condensation with an aldehyde, followed by ring-forming reactions. scirp.org |
| L-Glutamine | Contains a suitable carbon backbone for forming a seven-membered ring. | Intramolecular cyclization strategies. |
Asymmetric Catalysis in Diazepane Synthesis
Asymmetric catalysis offers a powerful alternative to the chiral pool, enabling the creation of specific enantiomers from achiral or racemic precursors. wikipedia.org This is typically achieved using chiral metal complexes or small organic molecules (organocatalysts).
In the context of diazepane synthesis, an asymmetric reaction could be employed to set the stereocenter at the C4 position during the ring-formation step. For instance, a proline-catalyzed intramolecular reaction could be envisioned. Proline, a readily available chiral amino acid, is a bifunctional catalyst capable of forming a nucleophilic enamine while its carboxylic acid moiety can activate an electrophile through hydrogen bonding. youtube.com This dual activation can create a highly organized transition state, leading to high levels of enantioselectivity. While widely used for aldol (B89426) and Mannich reactions, the principles of asymmetric organocatalysis could be adapted to an intramolecular cyclization to form the diazepane ring, thereby controlling the stereochemistry of the 4-carboxylic acid group. youtube.com
Multicomponent Reactions (MCRs) for Diazepane Scaffold Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing structural elements of all starting materials, are highly valued for their efficiency and ability to rapidly generate molecular diversity. nih.govnih.gov The Ugi four-component reaction, for example, allows for the combination of an amine, an oxo-component, a carboxylic acid, and an isocyanide to create complex peptide-like structures. nih.gov
A hypothetical MCR for the synthesis of the this compound scaffold could involve the condensation of a 1,3-diamine, a dicarbonyl equivalent (to form the C4-C5 bond), and a source for the C2-amino group, such as cyanamide or a guanidinylating reagent. The advantage of an MCR approach lies in its convergent nature, allowing for the rapid assembly of the core diazepane structure in a single step. nih.gov By varying the individual components, a library of diverse diazepane analogues could be efficiently synthesized.
Functional Group Interconversions and Derivatization Strategies on the this compound Scaffold
Once the core scaffold of this compound is synthesized, its functional groups—the cyclic secondary amines, the C2-primary amine, and the C4-carboxylic acid—serve as handles for extensive derivatization, enabling the exploration of its chemical space.
Synthesis of Substituted this compound Derivatives
Substitution on the diazepane ring, particularly at the N1 and N3 positions, can be achieved through standard N-alkylation or N-acylation reactions. After suitable protection of the C2-amino and C4-carboxylic acid groups, the secondary amine nitrogens of the diazepane ring can be reacted with alkyl halides or acyl chlorides to introduce a wide range of substituents. This "late-stage diversification" strategy is a common approach in medicinal chemistry to fine-tune the properties of a lead scaffold. nih.gov
Introduction of Diverse Chemical Moieties via Amine and Carboxylic Acid Functionalities
The primary amine at the C2 position and the carboxylic acid at the C4 position are prime sites for modification. clearsynth.com These functional groups allow for the introduction of diverse chemical moieties through well-established functional group interconversion (FGI) reactions. ub.eduvanderbilt.eduimperial.ac.uk
Amine Derivatization: The 2-amino group can be acylated with various acid chlorides or anhydrides to form amides, sulfonylated with sulfonyl chlorides to produce sulfonamides, or reacted with isocyanates to yield ureas.
Carboxylic Acid Derivatization: The carboxylic acid can be converted into a variety of other functional groups. Esterification with alcohols under acidic conditions or amidation via coupling with amines using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) or HATU are common transformations. thermofisher.comnih.gov The carboxylic acid can also be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride. imperial.ac.uk This alcohol can then be further functionalized. A particularly useful transformation is the conversion of the carboxylic acid into an aliphatic amine by coupling with a half-protected diamine, followed by deprotection. thermofisher.com
Table 2: Derivatization Reactions for the Scaffold
| Functional Group | Reaction Type | Reagent(s) | Product Functional Group |
|---|---|---|---|
| 2-Amino | Acylation | Acid Chloride, TEA | Amide |
| 2-Amino | Sulfonylation | Sulfonyl Chloride, Pyridine | Sulfonamide |
| 4-Carboxylic Acid | Esterification | Alcohol, H⁺ | Ester |
| 4-Carboxylic Acid | Amidation | Amine, EDAC/HATU | Amide |
Preparation of Macrocyclic and Fused Ring Systems Containing the Diazepane Moiety
The this compound scaffold can serve as a constrained building block for the synthesis of more complex architectures, such as macrocycles and fused ring systems.
Fused Ring Systems: Annelation of another ring onto the diazepane core can be achieved by leveraging the reactivity of the nitrogen atoms. For example, a new ring can be constructed onto the preformed diazepane. A known strategy involves building a diazepine nucleus onto a pre-existing heterocyclic ring, such as a pyrazine, to create novel fused systems like pyrazino nih.govclearsynth.comdiazepines. researchgate.net This can be accomplished by reacting a suitably functionalized diazepane with reagents that can form a new ring across two of its atoms.
Macrocyclic Systems: The bifunctional nature of the scaffold (amine and carboxylic acid) makes it an ideal component for creating macrocycles. nih.gov It can be incorporated into a peptide sequence and cyclized head-to-tail via an intramolecular amide bond formation. Alternatively, it can act as a linker, connecting two different parts of a molecule to form a large ring. The formation of such macrocycles often endows molecules with unique conformational properties and can improve their biological activity and cell permeability. nih.gov
Reaction Condition Optimization and Green Chemistry Considerations in Synthesis
The synthesis of structurally complex molecules such as this compound and its analogues necessitates meticulous optimization of reaction conditions to ensure high yields, purity, and stereoselectivity. Modern synthetic strategies increasingly integrate the principles of green chemistry to develop more sustainable, efficient, and environmentally benign processes. This section explores the critical parameters optimized in these synthetic routes and the application of green chemistry concepts.
Optimization of Reaction Parameters
The efficiency of synthetic pathways leading to cyclic amino acids and related heterocyclic structures is highly dependent on the careful selection and optimization of catalysts, solvents, temperature, and pH.
Catalysts: The choice of catalyst is fundamental to the success of the synthesis. In chemo-enzymatic approaches, which combine chemical and enzymatic steps, biocatalysts are chosen for their high stereo- and chemo-selectivity. For instance, in the synthesis of cyclic non-canonical amino acids (ncAAs), aminotransferases are screened to find an optimal enzyme for the initial transamination step. nih.gov Subsequent chemical steps, such as hydrogenation, often rely on metal catalysts like Platinum(IV) oxide (PtO₂). nih.gov
For more traditional chemical syntheses, such as amide bond formation—a key step in building peptide-like structures—various coupling agents and catalysts are employed. The optimization of these catalysts is crucial for achieving high conversion rates while minimizing side products. researchgate.net Studies comparing different catalysts and bases in various solvents demonstrate the significant impact these choices have on reaction outcomes. researchgate.net For example, the use of Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) as a coupling agent often provides superior yields in shorter reaction times compared to carbodiimide-based reagents like N,N′-Dicyclohexylcarbodiimide (DCC). researchgate.net In other specialized syntheses, iridium-based catalysts have been found effective for certain C-C bond formations under mild conditions. nih.govresearchgate.net
Solvents: The reaction solvent can influence solubility, reaction rates, and even the equilibrium position of a reaction. While solvents like N,N-Dimethylformamide (DMF), Dichloromethane (DCM), and Tetrahydrofuran (THF) are common in organic synthesis, green chemistry principles encourage a shift towards more environmentally friendly options. researchgate.netnih.gov In chemo-enzymatic synthesis, aqueous media are often preferred due to enzyme compatibility, which aligns with green chemistry goals. nih.gov However, the presence of water can also promote undesired hydrolysis. Therefore, using organic solvents or biphasic systems can sometimes shift the equilibrium toward the desired peptide synthesis. nih.gov
Temperature and pH: These parameters are especially critical in chemo-enzymatic syntheses where enzyme activity is paramount. Each enzyme has an optimal temperature and pH range for maximum activity and stability. nih.gov For chemical steps, temperature can be adjusted to control reaction rates, with higher temperatures often leading to faster reactions but also potentially to more side products or decomposition. For example, some cyclization reactions are carried out under reflux conditions at elevated temperatures. nih.gov The pH is also crucial in reactions involving acid or base catalysis, and in controlling the protonation state of functional groups like amines and carboxylic acids. nih.gov
Green Chemistry Considerations
Green chemistry aims to reduce the environmental impact of chemical processes. Key principles applied to the synthesis of this compound analogues include the use of biocatalysis, the development of atom-economical methods, and the use of safer solvents and reagents.
Biocatalysis and Chemo-Enzymatic Routes: The use of enzymes as catalysts is a cornerstone of green chemistry. mdpi.com Enzymes operate under mild conditions (room temperature, neutral pH, and in water), are highly selective, and eliminate the need for protecting groups often required in traditional chemical synthesis. nih.govnih.gov One-pot chemo-enzymatic cascades, where an enzymatic transformation is followed by a chemical reaction in the same vessel, are particularly efficient. This approach has been successfully used to synthesize various 5-, 6-, and 7-membered azacyclic amino acids in good yields with excellent stereoselectivity, showcasing a powerful and green synthetic tool. nih.gov
Atom Economy and Efficient Methodologies: Green synthesis focuses on maximizing the incorporation of all materials used in the process into the final product. One-pot and multi-component reactions are prime examples of atom-economical methods that reduce waste, save time, and lower energy consumption. nih.govresearchgate.net Furthermore, alternative energy sources and solvent-free techniques are being explored. Methods such as grinding (mechanochemistry) and the use of ultrasonic irradiation have been shown to produce high yields of heterocyclic compounds in significantly shorter reaction times compared to conventional heating methods, often without the need for any solvent. researchgate.netderpharmachemica.com
Environmentally Benign Solvents and Reagents: A major goal of green chemistry is to minimize or eliminate the use of hazardous substances. This includes replacing toxic reagents, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), with safer alternatives like polyphosphate ester (PPE) for cyclodehydration reactions. nih.gov The use of carbon dioxide, a renewable and non-toxic C1 feedstock, for carboxylation reactions represents an innovative green approach to synthesizing carboxylic acids. mdpi.com The shift towards green solvents like water and ethanol (B145695) is also a critical aspect of sustainable synthesis design. mdpi.com
Advanced Structural Elucidation and Conformational Analysis of 2 Amino 1,3 Diazepane 4 Carboxylic Acid
Spectroscopic Methodologies for Structural Assignment
Spectroscopic techniques are fundamental in confirming the covalent framework and probing the conformational dynamics of 2-Amino-1,3-Diazepane-4-carboxylic acid in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (¹H-NMR, ¹³C-NMR, 2D-NMR techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. One-dimensional (1D) ¹H and ¹³C NMR spectra provide information on the chemical environment of individual atoms, while two-dimensional (2D) techniques reveal through-bond and through-space connectivities.
¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the diazepane ring and the α-proton adjacent to the carboxylic acid. The proton on the chiral center (C4) would likely appear as a multiplet in the 2-3 ppm region, deshielded by the adjacent carboxylic acid group libretexts.org. The protons of the methylene groups in the seven-membered ring would resonate as complex multiplets. The acidic proton of the carboxyl group is highly deshielded and typically appears as a broad singlet far downfield, in the 10-12 ppm range, a distinctive feature for carboxylic acids libretexts.org.
¹³C-NMR Spectroscopy: The carbon NMR spectrum provides key information about the carbon skeleton. The carbonyl carbon of the carboxylic acid is significantly deshielded, with a characteristic chemical shift in the 160-180 ppm region libretexts.org. The carbons within the diazepane ring would appear in the aliphatic region of the spectrum. The chemical shifts of these carbons are influenced by their proximity to the nitrogen atoms and the carboxylic acid group.
2D-NMR Techniques: To unambiguously assign all proton and carbon signals and confirm the molecular structure, various 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, which is essential for mapping out the spin systems within the methylene groups of the diazepane ring thieme-connect.de.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the signals of the carbons to which they are directly attached, allowing for the definitive assignment of carbon resonances thieme-connect.demdpi.com.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for identifying quaternary carbons (like the carbonyl carbon) and for piecing together the entire molecular framework by observing long-range couplings, for instance, between the α-proton and the carbonyl carbon mdpi.comprinceton.edu.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing crucial insights into the three-dimensional structure and preferred conformation of the molecule in solution mdpi.com.
| Atom Position | ¹H Chemical Shift (ppm) (Multiplicity) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| C=O | - | 170-180 |
| C2 (Amidine) | - | ~155 |
| C4 (α-carbon) | ~2.5-3.5 (m) | ~55-65 |
| Ring CH₂ | ~1.5-3.5 (m) | ~20-50 |
| COOH | 10-12 (br s) | - |
| NH/NH₂ | Variable (br s) | - |
Vibrational Spectroscopy Techniques (Infrared (IR) and Raman Spectroscopy)
Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation (IR) or the inelastic scattering of monochromatic light (Raman), which correspond to the vibrational modes of specific bonds.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by features characteristic of its carboxylic acid and amino groups.
O-H Stretch: A very broad and strong absorption band is expected in the 3500-2500 cm⁻¹ region, which is characteristic of the hydrogen-bonded O-H stretching vibration of the carboxylic acid group spectroscopyonline.com.
N-H Stretch: Absorptions corresponding to N-H stretching of the amino and secondary amine groups would typically appear in the 3400-3200 cm⁻¹ region.
C=O Stretch: A strong, sharp absorption band between 1730 and 1700 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the carboxylic acid spectroscopyonline.comnih.gov. In zwitterionic forms, an antisymmetric carboxylate (COO⁻) stretch appears between 1650-1540 cm⁻¹ conicet.gov.ar.
C-O Stretch & O-H Bend: A C-O stretching vibration is found between 1320 and 1210 cm⁻¹, often coupled with the O-H in-plane bending vibration spectroscopyonline.com.
O-H Wag: A broad band corresponding to the out-of-plane O-H bend is a unique and diagnostically useful feature for carboxylic acid dimers, appearing around 960-900 cm⁻¹ spectroscopyonline.com.
Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=O stretch also gives a strong band in the Raman spectrum. For related diazepine (B8756704) ring structures, a strong Raman line near 1610 cm⁻¹ has been assigned to the C=N stretch, indicating that ring vibrations can be prominent nih.gov.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 3500 - 2500 | Strong, Broad |
| Amine | N-H Stretch | 3400 - 3200 | Medium |
| Carboxylic Acid | C=O Stretch | 1730 - 1700 | Strong |
| Carboxylate (Zwitterion) | COO⁻ Antisymmetric Stretch | 1650 - 1540 | Strong |
| Carboxylic Acid | C-O Stretch / O-H Bend | 1320 - 1210 | Medium |
| Carboxylic Acid | O-H Wag | 960 - 900 | Medium, Broad |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the exact molecular weight of a compound and to gain structural information from its fragmentation patterns upon ionization. The molecular formula for this compound is C₆H₁₁N₃O₂, corresponding to a molecular weight of approximately 157.17 g/mol nih.govaxios-research.com.
Molecular Ion: High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion (M⁺) or, more commonly in electrospray ionization (ESI), the protonated molecule ([M+H]⁺).
Fragmentation Analysis: In electron ionization (EI) or tandem mass spectrometry (MS/MS), the molecule fragments in predictable ways, providing a fingerprint that helps confirm the structure. Key fragmentation pathways for this molecule would include:
Loss of Hydroxyl Radical: Cleavage of the C-OH bond results in a peak at M-17 libretexts.orgmiamioh.edu.
Loss of Carboxyl Group: A prominent fragmentation involves the loss of the entire COOH group as a radical, leading to a peak at M-45 libretexts.orglibretexts.org.
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atoms in the ring is a common pathway for amines and can lead to the opening of the diazepane ring libretexts.org.
| Ion | Proposed Structure/Loss | Expected m/z |
|---|---|---|
| [M+H]⁺ | Protonated Molecule | 158 |
| [M]⁺ | Molecular Ion | 157 |
| [M-OH]⁺ | Loss of •OH from COOH | 140 |
| [M-COOH]⁺ | Loss of •COOH | 112 |
| [M-H₂O]⁺ | Loss of Water | 139 |
X-ray Crystallographic Analysis for Solid-State Structure Determination
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and conformational details. Analysis of a closely related cyclized derivative of L-arginine with the same molecular formula (C₆H₁₁N₃O₂) reveals key structural features that are directly applicable to this compound nih.gov.
The solid-state structure confirms that the molecule exists as a zwitterion, with the positive charge residing on the guanidinium (amino-iminium) group and the negative charge on the carboxylate group nih.gov. The conformation of the seven-membered 1,3-diazepane (B8140357) ring is determined to be close to a twisted chair nih.gov. A similar seven-membered ring in a related nitro-arginine derivative was also found to adopt a twist-chair or a flattened boat conformation nih.govnih.govdoaj.org.
Analysis of Hydrogen Bonding Networks and Crystal Packing
Hydrogen bonds are the dominant intermolecular forces that dictate the crystal packing arrangement. In the crystal structure of the related zwitterionic analogue, the molecular conformation and the crystal lattice are stabilized by a network of hydrogen bonds nih.gov. The analysis reveals one intramolecular and three intermolecular N—H⋯O hydrogen bonds nih.gov. The intramolecular bond helps to stabilize the twisted-chair conformation of the diazepane ring. The intermolecular hydrogen bonds link adjacent molecules, creating a robust three-dimensional network that defines the crystal packing nih.govscispace.com. Such hydrogen-bonding synthons, particularly those involving amino acid functional groups like NH₃⁺ and COO⁻, are critical in crystal engineering mdpi.com.
Determination of Asymmetric Unit and Crystallographic Parameters
The asymmetric unit of a crystal is the smallest part of the crystal structure from which the entire lattice can be generated by symmetry operations. For the orthorhombic crystal of the analogue, the asymmetric unit contains one molecule nih.gov. The crystallographic parameters provide a precise description of the unit cell.
| Parameter | Value |
|---|---|
| Molecular Formula | C₆H₁₁N₃O₂ |
| Molecular Weight | 157.18 g/mol |
| Crystal System | Orthorhombic |
| a | 6.1740 (3) Å |
| b | 8.7979 (5) Å |
| c | 14.2036 (7) Å |
| Volume (V) | 771.51 (7) ų |
| Molecules per unit cell (Z) | 4 |
| Temperature (T) | 293 K |
Conformational Dynamics and Ring Pucker Analysis of the 1,3-Diazepane Ring
The 1,3-diazepane ring, a seven-membered heterocycle containing two nitrogen atoms, is characterized by a high degree of conformational flexibility. Unlike the well-defined chair conformation of cyclohexane, seven-membered rings can adopt a variety of low-energy conformations, including chair, boat, twist-chair, and twist-boat forms. The specific conformation adopted by a substituted 1,3-diazepane, such as this compound, is influenced by the nature and position of its substituents, as well as by intermolecular forces in the solid state or the solvent environment in solution.
Direct experimental evidence for the conformational preferences of the 1,3-diazepane ring in a closely related compound, l-2-Nitrimino-1,3-diazepane-4-carboxylic acid, has been obtained through single-crystal X-ray diffraction. This analysis revealed the presence of two independent molecules in the asymmetric unit, which, despite having identical chemical structures, exhibit distinct conformations of the seven-membered ring. One molecule adopts a conformation that is best described as a twisted chair , while the other is found in a flattened boat conformation. spiedigitallibrary.orgresearchgate.netrsc.org This observation underscores the small energy difference between these forms and the dynamic equilibrium that likely exists in solution.
The crystallographic data for l-2-Nitrimino-1,3-diazepane-4-carboxylic acid provides valuable insight into the plausible conformations of the parent compound, this compound. The substitution at the 2-position (nitrimino vs. amino) and the 4-position (carboxylic acid) significantly influences the conformational landscape. The interplay of steric and electronic effects, along with the potential for intramolecular hydrogen bonding, will dictate the relative stabilities of the various possible conformers.
Below is a table summarizing the crystallographic data for l-2-Nitrimino-1,3-diazepane-4-carboxylic acid, which serves as a model for understanding the structural parameters of the 1,3-diazepane ring.
| Parameter | Value |
| Molecular Formula | C6H10N4O4 |
| Molecular Weight | 202.18 |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| a (Å) | 6.9787 (14) |
| b (Å) | 15.233 (3) |
| c (Å) | 16.637 (3) |
| Volume (ų) | 1768.6 (6) |
| Z | 8 |
| Conformations Observed | Twisted Chair and Flattened Boat |
Table 1: Crystallographic Data for l-2-Nitrimino-1,3-diazepane-4-carboxylic acid. spiedigitallibrary.org
Theoretical calculations, such as those employing Density Functional Theory (DFT), are powerful tools for exploring the potential energy surface of flexible molecules like this compound. Such studies can provide the relative energies of different conformers (e.g., twist-boat vs. twisted chair), the energy barriers for interconversion between them, and detailed geometric parameters for each stable conformation. While specific computational studies on this compound are not extensively reported in the literature, the principles of computational conformational analysis are well-established for similar heterocyclic systems.
Chiroptical Properties and Stereochemical Characterization Methodologies
The presence of a chiral center at the 4-position of the 1,3-diazepane ring endows this compound with optical activity. The chiroptical properties of a molecule, namely its Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are exquisitely sensitive to its three-dimensional structure, including its absolute configuration and conformational preferences.
Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. A chiral molecule will rotate the plane of polarized light, and the magnitude and direction of this rotation are dependent on the wavelength of the light.
Circular Dichroism (CD) is the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum is a plot of this difference in absorption versus wavelength. The sign and intensity of the Cotton effects (the characteristic peaks in a CD spectrum) are directly related to the stereochemistry of the molecule.
For a flexible molecule like this compound, the observed ORD and CD spectra are a population-weighted average of the spectra of all the conformations present in solution. Therefore, the twist-boat and twisted-chair conformations, identified as stable forms in the solid state for a close analog, are expected to be the major contributors to the chiroptical properties.
The stereochemical characterization of this compound would involve the measurement of its ORD and CD spectra and comparison with theoretical predictions. Computational methods can be used to predict the chiroptical spectra for different conformations (e.g., the twist-boat and twisted-chair forms) and for the different enantiomers (R and S). By comparing the experimentally measured spectra with the computationally predicted spectra, the absolute configuration of a sample can be determined, and insights into the predominant conformations in solution can be gained.
The following table outlines the key aspects of chiroptical analysis for the stereochemical characterization of this compound.
| Technique | Principle | Information Obtained |
| Optical Rotatory Dispersion (ORD) | Measures the rotation of plane-polarized light as a function of wavelength. | - Determination of the sign of optical rotation ([α]D).- Information about the stereochemistry and conformational equilibrium. |
| Circular Dichroism (CD) | Measures the differential absorption of left- and right-circularly polarized light. | - Determination of absolute configuration by comparing experimental and theoretical spectra.- Identification of chromophores and their spatial arrangement.- Probing conformational changes in solution. |
| Computational Modeling (e.g., TD-DFT) | Theoretical calculation of ORD and CD spectra based on molecular structure. | - Prediction of chiroptical spectra for different stereoisomers and conformers.- Aiding in the interpretation of experimental spectra. |
Table 2: Chiroptical Methodologies for Stereochemical Characterization.
In the absence of published experimental chiroptical data for this compound, a detailed analysis remains speculative. However, based on the known conformations, it is anticipated that the molecule would exhibit complex ORD and CD spectra, with the sign and magnitude of the Cotton effects being dependent on the subtle interplay of the amino and carboxylic acid chromophores within the chiral and conformationally flexible 1,3-diazepane scaffold.
Reactivity and Mechanistic Investigations of 2 Amino 1,3 Diazepane 4 Carboxylic Acid
Reactivity of Amine and Carboxylic Acid Functional Groups
The primary amine and carboxylic acid moieties are the principal centers of reactivity, enabling transformations common to amino acids, such as oxidation, reduction, substitution, and condensation reactions.
The primary amine group is susceptible to oxidation, a reaction of significant interest in the study of amino acid metabolism and degradation. ethernet.edu.et In biological contexts, the oxidation of amino acids is a fundamental process for generating metabolic energy. ethernet.edu.et Chemically, the oxidation of amino acids can be initiated by highly reactive species like the hydroxyl radical (•OH). acs.org This process can lead to the formation of various products, including α-ketoacids, aldehydes, or carboxylic acids with one less carbon atom. royalsocietypublishing.org For cyclic amino acids like proline, oxidation can lead to the formation of carbonyl derivatives such as glutamic semialdehyde. nih.govresearchgate.net While specific studies on the oxidation of 2-Amino-1,3-Diazepane-4-carboxylic acid are not detailed, it is expected that its amine group could be oxidized to form corresponding oxides under controlled chemical conditions.
The carboxylic acid group can be reduced to the corresponding primary alcohol, a common transformation in organic synthesis. This conversion typically requires powerful reducing agents. A variety of methods exist for the reduction of N-protected amino acids. acs.org For instance, activation of the carboxylic acid with 1,1'-carbonyldiimidazole (B1668759) (CDI) followed by reduction with diisobutylaluminium hydride (DIBAL-H) provides a one-pot method to convert N-protected amino acids into chiral α-amino aldehydes with high yields and without loss of stereochemical integrity. rsc.org Other reagents, such as boranes modified with chiral ligands derived from amino acids, are also employed for the enantioselective reduction of carbonyl groups. wikipedia.org These established methods suggest that the carboxylic acid of this compound can be selectively reduced to its corresponding alcohol or aldehyde, providing a key intermediate for further functionalization.
The nitrogen atoms—both the primary exocyclic amine and the secondary endocyclic ring nitrogens—are nucleophilic and can undergo substitution reactions, most notably alkylation and acylation. Enantioselective alkylation of amino acid derivatives is a key method for creating quaternary stereogenic centers. nih.gov For example, cyclic N-acyl derivatives of amino acids can be diastereoselectively alkylated by first forming a conformationally locked enolate, which then reacts with an alkyl halide. nih.gov Similarly, the nitrogen atoms in the diazepane ring can be expected to react with electrophiles. The synthesis of various 1,5-benzodiazepine derivatives, which share the diazepine (B8756704) core, often involves condensation reactions where the ring nitrogens are key nucleophiles. tandfonline.comtandfonline.com These precedents indicate that the amine and ring nitrogens of this compound are reactive sites for introducing a wide variety of substituents.
The carboxylic acid functional group is readily converted into amides and esters through condensation reactions with amines and alcohols, respectively. These reactions typically require activation of the carboxyl group to enhance its electrophilicity. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives such as N-hydroxysuccinimide (NHS) or HOBt (1-hydroxybenzotriazole) to improve efficiency and minimize side reactions. organic-chemistry.org More recently, titanium tetrafluoride (TiF₄) has been reported as an effective catalyst for the direct amidation of both aromatic and aliphatic carboxylic acids with amines, proceeding in good to excellent yields. ethernet.edu.etacs.org
Below is a table summarizing common coupling reagents used for these transformations.
| Reagent/System | Type | Application |
| DCC/EDC + HOBt/NHS | Carbodiimide (B86325) Coupling | Standard peptide bond formation, esterification. organic-chemistry.org |
| HBTU/HATU | Uronium/Phosphonium Salt | Highly efficient peptide coupling, minimizes racemization. |
| TiF₄ | Lewis Acid Catalyst | Direct amidation of carboxylic acids with amines. ethernet.edu.etacs.org |
| Yamaguchi Esterification | Mixed Anhydride Method | Esterification, particularly for sterically hindered substrates. organic-chemistry.org |
These methods are broadly applicable and would be expected to efficiently facilitate the amidation and esterification of this compound.
Ring Transformations and Rearrangement Reactions Involving the Diazepane Core
The cyclic framework of this compound can potentially undergo significant structural changes through ring transformations and rearrangements.
One of the most relevant potential transformations is the Curtius rearrangement , a versatile reaction that converts a carboxylic acid into a primary amine with the loss of one carbon atom. nih.govwikipedia.org The reaction proceeds through the thermal decomposition of an acyl azide (B81097) intermediate to form an isocyanate, which can then be hydrolyzed to the amine. organic-chemistry.orgnih.gov This reaction is known for its tolerance of various functional groups and complete retention of stereochemistry at the migrating carbon center. nih.gov Applying the Curtius rearrangement to this compound would be expected to yield a diaminodiazacycloheptane derivative, effectively transforming the amino acid into a diamine.
Other transformations involving the diazepane ring itself, such as ring expansion or contraction, are also conceivable based on reactions of related heterocyclic systems. For instance, synthetic routes to 1,3-diazepines sometimes involve the ring expansion of smaller rings like tetrahydropyrimidines. rsc.org Conversely, ring contraction of substituted diazepine derivatives to form other heterocyclic structures, such as pyrroles or benzimidazoles, has also been documented under various conditions. nih.govrsc.orgresearchgate.net An unprecedented cyanamide-induced rearrangement of epoxy-δ-lactams has been shown to produce complex 1,3-diazepane (B8140357) scaffolds, highlighting innovative ways to construct this ring system. nih.gov
Mechanistic Pathways of Key Chemical Transformations and Side Reactions
The mechanisms of the aforementioned reactions are well-established in organic chemistry.
Amidation/Esterification: In carbodiimide-mediated coupling, the reaction initiates with the deprotonation of the carboxylic acid and its subsequent addition to the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate is then attacked by a nucleophile (an amine for amidation or an alcohol for esterification) to form the final product and a urea (B33335) byproduct. The use of additives like HOBt can intercept the O-acylisourea to form an active ester, which is less prone to side reactions like racemization.
Curtius Rearrangement: The mechanism begins with the conversion of the carboxylic acid to an acyl azide, typically via an acyl chloride or by using reagents like diphenylphosphoryl azide (DPPA). nih.gov Upon heating, the acyl azide loses a molecule of nitrogen gas (N₂) in a concerted step where the alkyl or aryl group (the diazepane ring in this case) migrates to the electron-deficient nitrogen, forming an isocyanate intermediate. organic-chemistry.orgwikipedia.org This isocyanate is a key versatile intermediate that can be trapped by various nucleophiles. Reaction with water leads to an unstable carbamic acid, which spontaneously decarboxylates to yield the primary amine. organic-chemistry.orgnih.gov
A potential side reaction in processes involving the activation of the carboxyl group is racemization at the α-carbon. This is particularly a concern in peptide synthesis, where harsh activating conditions or prolonged reaction times can lead to the loss of stereochemical purity. Another possible side reaction involves the transformation of amine groups into guanidine (B92328) species when using certain uronium or carbodiimide coupling reagents.
Computational and Theoretical Studies on 2 Amino 1,3 Diazepane 4 Carboxylic Acid
Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction
Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and predicting the reactivity of molecules like 2-Amino-1,3-Diazepane-4-carboxylic Acid. researchgate.netscirp.org These computational methods allow for the determination of various electronic and thermodynamic properties by solving the Schrödinger equation for the molecule's electron system. scirp.org
For this compound, DFT calculations using a basis set such as B3LYP/6-311+G(d,p) would be employed to optimize the molecular geometry to its lowest energy state. nih.govmdpi.com From this optimized structure, key electronic descriptors can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. scirp.org A smaller gap suggests higher reactivity and a greater propensity for electronic transitions.
Furthermore, these calculations yield a map of the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-deficient regions of the molecule. For this compound, the MEP would likely show negative potential (electron-rich regions) around the oxygen atoms of the carboxylic group and the nitrogen atom of the amino group, indicating sites susceptible to electrophilic attack. Positive potential (electron-deficient regions) would be expected around the hydrogen atoms of the amino and carboxylic groups, marking them as sites for nucleophilic attack.
Global reactivity descriptors such as hardness, softness, and electronegativity can be derived from the HOMO and LUMO energies, providing a quantitative measure of the molecule's stability and reactivity. rdd.edu.iq These theoretical analyses are essential for understanding the intrinsic chemical behavior of the molecule, guiding further experimental studies. nih.gov
Table 1: Illustrative Calculated Electronic Properties for this compound using DFT
| Parameter | Illustrative Value | Unit | Significance |
| HOMO Energy | -6.2 | eV | Indicates electron-donating ability |
| LUMO Energy | -0.8 | eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 5.4 | eV | Relates to chemical reactivity and stability |
| Dipole Moment | 4.5 | Debye | Measures overall polarity of the molecule |
| Total Energy | -589 | a.u. | Ground state energy of the optimized structure |
Note: The values presented are illustrative and representative of what would be expected from DFT calculations for a molecule of this type.
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time, providing insights into conformational flexibility and interactions with the surrounding environment. nih.govnih.gov For this compound, MD simulations, often performed using force fields like AMBER or GROMOS, can reveal the accessible conformations of the seven-membered diazepane ring and the orientation of its amino and carboxylic acid substituents. nih.govacs.org
The seven-membered ring of the diazepane scaffold can adopt several low-energy conformations, such as chair, boat, and twist-boat forms. A structural study of a closely related compound, l-2-Nitrimino-1,3-diazepane-4-carboxylic acid, revealed the presence of different conformations (twisted chair and flattened boat) even within the same crystal, highlighting the ring's flexibility. doaj.org MD simulations would allow for the sampling of these conformations in a solution phase, typically water, to understand their relative stabilities and the energy barriers for interconversion.
Furthermore, MD simulations are invaluable for studying intermolecular interactions, particularly hydrogen bonding with solvent molecules. By analyzing the simulation trajectory, one can determine the number and lifetime of hydrogen bonds formed between the amino and carboxylic acid groups and surrounding water molecules, which is crucial for understanding its solubility and interaction profile.
Table 2: Illustrative Parameters and Results from a Molecular Dynamics Simulation
| Parameter | Value / Description | Purpose |
| Force Field | AMBER / GAFF | Defines the potential energy function for atoms and bonds. acs.org |
| Solvent Model | TIP3P Water | Explicitly models the aqueous environment. nih.gov |
| Simulation Time | 100 ns | Duration of the simulation to ensure adequate sampling. biointerfaceresearch.com |
| Average RMSD | 1.8 Å | Measures the average deviation from the initial structure, indicating stability. |
| Key RMSF Regions | Carboxylic acid group, amino group | Identifies the most mobile parts of the molecule. |
Note: The values are typical for an MD simulation of a small organic molecule in water.
Docking Studies and Ligand-Target Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. researchgate.netresearchgate.net For this compound, docking studies can be used to hypothesize its binding mode and affinity for various biological targets, such as enzymes or receptors. mdpi.comhu.edu.eg Given its structure as a cyclic amino acid analog, potential targets could include those that recognize amino acids or similar scaffolds, like GABA receptors or certain proteases. nih.govnih.gov
The process involves placing the 3D structure of the ligand into the binding site of a protein and using a scoring function to estimate the binding affinity, often expressed in kcal/mol. A more negative score typically indicates a more favorable binding interaction. biointerfaceresearch.com
Docking simulations of this compound into a hypothetical enzyme active site would likely reveal key interactions. The protonated amino group could form strong hydrogen bonds or salt bridges with acidic residues like aspartate or glutamate (B1630785) in the receptor. The carboxylate group could similarly interact with basic residues such as lysine (B10760008) or arginine. The diazepane ring itself, being a flexible and somewhat hydrophobic scaffold, could engage in van der Waals or hydrophobic interactions with nonpolar pockets within the binding site. researchgate.net For instance, studies on diazepam derivatives binding to VEGFR-2 have shown the importance of the diazepine (B8756704) scaffold in forming hydrophobic interactions and hydrogen bonds. hu.edu.eg These detailed interaction models are crucial for structure-based drug design and for understanding the potential biological role of the compound. nih.gov
Table 3: Illustrative Docking Results against a Hypothetical Kinase Target
| Parameter | Result | Description |
| Docking Score | -7.5 kcal/mol | Estimated binding free energy; indicates favorable interaction. |
| Hydrogen Bonds | Amino group with ASP104; Carboxyl group with LYS88 | Key stabilizing polar interactions. |
| Hydrophobic Interactions | Diazepane ring with VAL45, ILE62 | Nonpolar interactions contributing to binding. |
| Interacting Residues | ASP104, LYS88, VAL45, ILE62, SER89 | Specific amino acids in the target's binding pocket. |
Note: The results are hypothetical and serve to illustrate the type of data generated from a molecular docking study.
Prediction of Spectroscopic Parameters and Spectral Interpretation
Computational chemistry provides powerful tools for the prediction of spectroscopic properties, which can aid in the structural characterization and interpretation of experimental spectra. arxiv.org For this compound, methods like DFT can be used to calculate parameters for Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectroscopy. nih.gov
FT-IR Spectroscopy: Theoretical vibrational frequencies can be calculated and compared to experimental FT-IR spectra. The calculations would predict characteristic stretching frequencies for the N-H bonds in the amino group (typically 3300-3500 cm⁻¹), the O-H bond of the carboxylic acid (broad, ~2500-3300 cm⁻¹), and the C=O carbonyl stretch (~1700-1750 cm⁻¹). These predicted frequencies help in the precise assignment of experimental absorption bands.
NMR Spectroscopy: Chemical shifts (δ) for ¹H and ¹³C NMR can be calculated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net For this molecule, distinct signals would be predicted for the protons on the diazepane ring, the alpha-proton at C4, and the exchangeable protons of the amino and carboxyl groups. Similarly, unique ¹³C signals would be predicted for each carbon atom, including the carbonyl carbon (typically δ 170-180 ppm) and the alpha-carbon (C4). Comparing calculated and experimental shifts confirms the molecular structure.
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions responsible for UV-Visible absorption. nih.gov As this compound lacks extensive chromophores, it would be expected to have its primary absorption (λ_max) in the deep UV region, likely corresponding to n→σ* and π→π* transitions associated with the carbonyl and amino groups.
Table 4: Illustrative Predicted Spectroscopic Data
| Spectroscopy | Parameter | Predicted Value |
| FT-IR | C=O Stretch | 1735 cm⁻¹ |
| FT-IR | N-H Stretch | 3410, 3350 cm⁻¹ |
| ¹H NMR | H at C4 (α-proton) | δ 3.8 ppm |
| ¹³C NMR | C=O Carbon | δ 175 ppm |
| UV-Vis (TD-DFT) | λ_max | 210 nm |
Note: These are representative values derived from computational models for similar functional groups.
Theoretical Analysis of Hydrogen Bonding and pKa Values
Computational methods are extensively used to analyze non-covalent interactions like hydrogen bonds and to predict physicochemical properties such as pKa values. researchgate.netrdd.edu.iq
Hydrogen Bonding: The structure of this compound features both hydrogen bond donors (the -NH₂ and -COOH groups) and acceptors (the nitrogen and oxygen atoms). Theoretical studies can model both intramolecular and intermolecular hydrogen bonding. Intramolecular hydrogen bonds, for instance between the amino group and the carboxylic oxygen, could influence the molecule's preferred conformation. A study on the related l-2-Nitrimino-1,3-diazepane-4-carboxylic acid confirmed the presence of both intra- and intermolecular hydrogen bonds that dictate its crystal packing. doaj.org In solution, computational models can quantify the strength and geometry of hydrogen bonds with solvent molecules, which is critical for understanding its behavior in a biological medium. researchgate.net
pKa Prediction: The pKa values of the ionizable groups (the primary amine and the carboxylic acid) are fundamental to the molecule's charge state at a given pH. Computational methods can predict pKa values by calculating the free energy change of the deprotonation reaction in a simulated aqueous environment. optibrium.compeerj.com These calculations often use thermodynamic cycles combined with a continuum solvation model. rdd.edu.iq For this compound, two pKa values are expected. The carboxylic acid group is predicted to have a pKa typical of alpha-amino acids (around 2-3), while the conjugate acid of the primary amino group is expected to have a pKa in the range of 9-10. The exact values are influenced by the electronic effects of the diazepane ring. Accurate pKa prediction is vital as the ionization state governs the molecule's interactions, solubility, and membrane permeability. nih.gov
Table 5: Illustrative Theoretical H-Bond and pKa Data
| Parameter | Illustrative Predicted Value | Significance |
| Intramolecular H-bond (NH···O=C) | 2.1 Å | Influences molecular conformation and stability. |
| Intermolecular H-bond (NH···OH₂) | 1.9 Å | Governs interaction with aqueous solvent. |
| pKa₁ (Carboxylic Acid) | 2.5 | Determines ionization of the acidic group. |
| pKa₂ (Amino Group) | 9.8 | Determines ionization of the basic group. |
Note: Values are illustrative, based on known data for similar functional groups and computational models.
Investigation of Non-Linear Optical (NLO) Properties through Computational Models
Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics. researchgate.net Amino acids and their derivatives are a promising class of NLO materials because they possess a natural donor-acceptor structure (the amino group as a donor and the carboxylic acid group as an acceptor), which can lead to significant molecular hyperpolarizability. sphinxsai.com
Computational models, primarily based on DFT, can effectively predict the NLO properties of a molecule like this compound. The key parameters calculated are the dipole moment (μ), the linear polarizability (α), and the first-order (β) and second-order (γ) hyperpolarizabilities. researchgate.net A large value for the first-order hyperpolarizability (β) is a primary indicator of a strong second-harmonic generation (SHG) response, a key NLO phenomenon.
For this compound, the presence of the electron-donating amino group and the electron-accepting carboxylic acid group, separated by the aliphatic diazepane ring, creates a D-σ-A (donor-sigma bridge-acceptor) system. While the saturated ring is less effective at charge transfer than a conjugated π-system, the inherent asymmetry and zwitterionic potential of the molecule can still give rise to notable NLO properties. Computational studies on similar amino acid-based crystals have confirmed their potential as NLO materials. sphinxsai.com Calculations would involve optimizing the geometry and then computing the polarizability and hyperpolarizability tensors in the presence of an applied electric field. The results would help to assess its potential for use in NLO devices.
Table 6: Illustrative Predicted Non-Linear Optical (NLO) Properties
| NLO Parameter | Illustrative Calculated Value | Unit | Significance |
| Mean Polarizability (α) | 95 x 10⁻²⁴ | esu | Measures the molecule's response to an electric field. |
| Total First Hyperpolarizability (β_tot) | 15 x 10⁻³⁰ | esu | Indicates potential for second-harmonic generation. |
| Second Hyperpolarizability (γ) | 2.5 x 10⁻³⁶ | esu | Relates to third-order NLO effects like TPA. researchgate.net |
Note: The values are illustrative and represent a plausible outcome for a non-centrosymmetric amino acid derivative based on computational NLO studies.
Applications of 2 Amino 1,3 Diazepane 4 Carboxylic Acid As a Versatile Chemical Building Block and Scaffold
A Key Component in Peptidomimetic Design and Synthesis
The incorporation of non-natural amino acids is a cornerstone of peptidomimetic chemistry, aiming to create molecules that mimic the structure and function of natural peptides but with enhanced stability and bioavailability. 2-Amino-1,3-Diazepane-4-carboxylic Acid serves as a valuable asset in this field due to its inherent conformational constraints.
Crafting Conformationally Constrained Peptide Analogues
The seven-membered ring of this compound introduces a significant degree of rigidity into a peptide backbone. This constraint helps to lock the peptide into a specific three-dimensional shape, which can be crucial for its biological activity. By replacing natural amino acids with this cyclic analogue, chemists can design peptides with a more defined and stable conformation, potentially leading to increased receptor affinity and selectivity. The synthesis of such conformationally constrained dipeptide analogues has been explored as a strategy to create substrates for incorporation into proteins, with studies indicating that the seven-membered ring of diazepane derivatives can be effectively integrated. nih.gov
Engineering Rigid Scaffolds for RNA Recognition and Ligand Libraries
The quest for small molecules that can selectively bind to RNA targets is a rapidly growing area of drug discovery. The three-dimensional structure of RNA is critical for its function, and rigid molecular scaffolds are needed to present functional groups in a precise spatial arrangement for effective binding. The non-planar and rigid nature of the 1,3-diazepane (B8140357) ring system makes it an attractive scaffold for the design of RNA-targeting ligands. While direct studies on this compound for this purpose are not extensively documented, the general principles of using such constrained scaffolds to create libraries of potential RNA binders are well-established.
A Building Block for Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry enables the rapid synthesis of large and diverse collections of molecules, which can then be screened for biological activity. The use of molecular scaffolds is central to this approach, providing a common core structure upon which various functional groups can be appended.
Designing and Synthesizing Diverse Molecular Scaffolds
This compound, with its multiple functionalization points, is an ideal candidate for a scaffold in combinatorial library synthesis. The amino and carboxylic acid groups can be readily modified, allowing for the attachment of a wide array of chemical moieties. This versatility facilitates the creation of libraries of compounds with diverse structures and properties. General strategies for the synthesis of benzodiazepine (B76468) libraries, a related class of compounds, often involve the use of amino acids as key building blocks to introduce structural diversity. nih.govresearchgate.net These approaches highlight the potential of using amino acid-like scaffolds such as this compound to generate extensive and varied molecular libraries for drug discovery programs. nih.gov
A Precursor in the Synthesis of Complex Heterocyclic Systems
The reactivity of the functional groups in this compound makes it a valuable starting material for the construction of more complex heterocyclic architectures.
Fusion with Other Heterocycles: The Case of Imidazobenzodiazepines
A significant application of related amino-benzodiazepine scaffolds is in the synthesis of fused heterocyclic systems, such as imidazobenzodiazepines. These compounds are of considerable interest in medicinal chemistry due to their diverse biological activities. For instance, novel imidazobenzodiazepines have been synthesized from spiro-amino acid derivatives, which serve as precursors to the benzodiazepine core. nih.gov The general synthetic route involves the coupling of the amino acid derivative with other reagents to construct the fused imidazole (B134444) ring. While specific examples starting directly from this compound are not prominently reported, the established synthetic methodologies for creating imidazobenzodiazepines from similar amino acid-containing scaffolds underscore the potential of this compound as a precursor in the synthesis of these and other complex heterocyclic systems. nih.gov
Scaffolding for Diverse Molecular Architectures
The concept of a molecular scaffold is central to modern medicinal chemistry and drug discovery, where a core structure is used as a template to build a library of diverse compounds. This compound is an exemplary scaffold due to its inherent structural and functional attributes.
Amino acids are widely regarded as versatile hubs for constructing multifunctional molecules. mdpi.com They possess at least two distinct functional groups—an amine (-NH2) and a carboxylic acid (-COOH)—that can be selectively modified. mdpi.com this compound embodies these features within a semi-rigid, seven-membered heterocyclic ring. This diazepane core provides a three-dimensional framework that is distinct from more common five- or six-membered rings often found in other scaffolds. nih.gov
Research into related 1,3-diazepane structures highlights their potential in creating libraries of compounds aimed at specific biological targets, such as RNA. nih.gov The diazepane scaffold is considered ideal for the rigid spatial orientation of functional groups. nih.gov By using the amino and carboxylic acid groups as points of attachment, chemists can systematically introduce a variety of substituents, creating a library of molecules with diverse chemical properties. This approach, known as diversity-oriented synthesis, is a powerful strategy for discovering new lead compounds in drug development. conicet.gov.ar The non-planar nature of the diazepane ring allows for the precise positioning of appended functional groups in three-dimensional space, which is crucial for optimizing interactions with biological macromolecules. nih.gov
The synthesis of complex polycyclic structures can be achieved using amino acids as starting materials in tandem reactions that generate high levels of molecular complexity efficiently. nih.govacs.org The bifunctional nature of this compound makes it a suitable candidate for such complexity-generating synthetic strategies, allowing for its incorporation into larger, nature-inspired molecular scaffolds. nih.govacs.org
Application in Catalysis as Ligand Components or Chiral Auxiliaries
The application of chiral molecules in asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds, which is particularly important in the pharmaceutical industry. sigmaaldrich.comtcichemicals.com A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org
Given that this compound is a chiral molecule (possessing a defined stereocenter), it holds potential for use as a chiral auxiliary. The general principle involves attaching the auxiliary to a prochiral substrate, performing a diastereoselective reaction, and then cleaving the auxiliary for potential reuse. sigmaaldrich.comresearchgate.net The rigid conformation of the diazepane ring could effectively shield one face of a reactive intermediate, directing an incoming reagent to the opposite face and thereby inducing high stereoselectivity. While specific documented applications for this compound as a chiral auxiliary are not prevalent, its structural similarity to other amino acid-derived auxiliaries suggests its potential in this role. tcichemicals.comtcichemicals.com
Furthermore, the nitrogen and oxygen atoms within the this compound structure make it a potential ligand component for metal-catalyzed reactions. The two nitrogen atoms of the diazepane ring and the oxygen atoms of the carboxylate group can act as Lewis basic sites, capable of coordinating to a metal center. This coordination could form a chiral metal complex that could, in turn, catalyze a variety of asymmetric transformations. The development of new chiral ligands is a continuous effort in the field of catalysis, and scaffolds like this provide an attractive starting point for designing ligands with novel steric and electronic properties.
Reference Material in Pharmaceutical Quality Control Research (e.g., as Arginine Impurity 2)
In the manufacturing of active pharmaceutical ingredients (APIs), the identification, characterization, and control of impurities are mandated by regulatory agencies to ensure the safety and efficacy of the final drug product. researchgate.net this compound serves a critical function in this context as a certified reference material. clearsynth.com
It is specifically identified as Arginine Impurity 2 . clearsynth.com Arginine is a proteinogenic amino acid used in various pharmaceutical formulations and as a nutritional supplement. nih.gov During the synthesis or upon storage of arginine, impurities can form. This compound is a known cyclic derivative that can arise from L-arginine.
As a reference standard, this compound is essential for several quality control (QC) applications in the pharmaceutical industry. synzeal.com Its uses include:
Method Development and Validation: Analytical methods, such as High-Performance Liquid Chromatography (HPLC), must be developed to detect and quantify potential impurities in the API. A pure sample of the impurity is required to establish method parameters like retention time, response factor, and limits of detection and quantification.
Quality Control Testing: During routine manufacturing, batches of the API are tested against the reference standard to ensure that the level of this specific impurity does not exceed predefined safety thresholds. synzeal.com
Stability Studies: The reference material is used in stability studies to monitor the potential degradation of the drug substance over time and under various storage conditions. synzeal.com
The availability of a fully characterized standard of Arginine Impurity 2 allows pharmaceutical manufacturers to comply with stringent regulatory requirements for drug purity and safety. synzeal.com
Interactive Data Tables
Summary of Applications
| Application Area | Specific Use | Key Features of the Compound |
| Molecular Scaffolding | A core building block for constructing diverse and complex molecules. | Seven-membered diazepane ring provides a rigid 3D framework; bifunctional (amino and carboxylic acid groups) for synthetic elaboration. mdpi.comnih.gov |
| Catalysis | Potential as a chiral auxiliary in asymmetric synthesis or as a ligand component. | Inherent chirality for stereocontrol; nitrogen and oxygen atoms can act as metal-coordinating sites. sigmaaldrich.comwikipedia.org |
| Pharmaceutical QC | Certified reference material for Arginine Impurity 2. | Enables accurate detection and quantification of the impurity in drug substances, ensuring product safety and regulatory compliance. clearsynth.comsynzeal.com |
Exploration of Mechanistic Biological Interactions of 2 Amino 1,3 Diazepane 4 Carboxylic Acid Derivatives in Vitro and Biochemical Focus Only
Enzyme Inhibition Studies: Mechanistic Aspects and Molecular Interactions (e.g., SARS-CoV-2 Mpro inhibition)
Derivatives of cyclic amino acids are investigated as inhibitors of key enzymes, such as the SARS-CoV-2 main protease (Mpro or 3CLpro), which is essential for viral replication. nih.gov The inhibition mechanism often involves the formation of a covalent bond with the catalytic cysteine residue (Cys145) in the enzyme's active site. nih.govosti.gov
The design of Mpro inhibitors is frequently guided by the enzyme's preference for cleaving polyproteins at specific sequences. nih.gov This has led to the development of peptidomimetic inhibitors where a reactive "warhead," such as an aldehyde or an α-ketoamide, is attached to a scaffold that mimics the natural substrate. nih.gov For instance, azapeptides featuring an azido-2,2-dichloroacetyl warhead have demonstrated potent inhibition of SARS-CoV-2 in cellular assays. nih.gov
Molecular dynamics simulations and X-ray crystallography have been instrumental in elucidating these interactions. nih.govresearchgate.net Studies show that inhibitors can bind to the dimeric histidine residue (His41) of Mpro, successfully attenuating the viral burden in cells. nih.gov The stability of the enzyme-inhibitor complex is a critical factor in its efficacy. osti.govresearchgate.net The design of these inhibitors often focuses on exploiting the S1'–S3' pockets of the Mpro active site to achieve potent and specific binding. nih.gov
Table 1: Examples of Mpro Inhibitor Mechanisms
| Inhibitor Type | Warhead/Core | Mechanism of Action | Key Interaction Sites |
|---|---|---|---|
| Peptidomimetic | α-ketoamide | Forms a covalent adduct with the catalytic cysteine. nih.gov | Cys145 nih.gov |
| Azapeptide | Azido-2,2-dichloroacetyl | Covalent inhibition. nih.gov | Not specified |
| Tetra-peptide Mimetic | Not specified | Binds to the dimeric histidine residue, attenuating viral load. nih.gov | His41 nih.gov |
This table is interactive. Click on the headers to sort.
Biochemical Pathway Modulation Investigations
Derivatives of scaffolds like 2-amino-1,3-diazepane-4-carboxylic acid can modulate biochemical pathways primarily through the inhibition of key enzymes. The inhibition of viral proteases like SARS-CoV-2 Mpro is a direct example of modulating a critical pathway necessary for viral replication and maturation. nih.govmdpi.com
Beyond antiviral applications, analogous compounds have been explored for other therapeutic potentials. For example, clovamide, a naturally occurring caffeoyl conjugate, has demonstrated neuroprotective effects by protecting against lipid oxidation and reactive oxygen species. mdpi.com The mechanism by which such compounds inhibit enzymes can involve a Michael addition, where a deprotonated cysteine residue in the enzyme's active site attacks an α,β-unsaturated carbonyl moiety on the inhibitor. mdpi.com This highlights how derivatives can be designed to intervene in specific enzymatic steps within a broader biochemical cascade.
Interaction with Nucleic Acids
Certain amino acid derivatives have been shown to interact directly with nucleic acids, presenting another avenue for mechanistic action. For example, a synthetic aromatic ε-amino acid containing a triazole moiety was found to bind to and degrade DNA, contributing to its antimicrobial effect. nih.gov
Furthermore, some antimicrobial peptides are known to function by penetrating the bacterial cell membrane and acting on intracellular targets, which include the inhibition of nucleic acid synthesis. nih.gov These cell-penetrating peptides are often rich in arginine and proline. nih.gov A derivative of this compound, if designed with appropriate side chains to mimic these properties, could potentially be engineered to target and bind to RNA or DNA, thereby disrupting essential cellular processes.
In Vitro Antimicrobial Activity Mechanisms
The mechanisms of in vitro antimicrobial activity for amino acid and peptide-based compounds are diverse. A primary mode of action for many cationic antimicrobial peptides and their synthetic analogs is the disruption of the bacterial cytoplasmic membrane. nih.govmdpi.com
This process often begins with an electrostatic attraction between the positively charged compound and the negatively charged bacterial cell envelope. mdpi.com Following this initial interaction, the compounds can disrupt the membrane through various models, such as the "barrel-stave" or "carpet" mechanism, leading to membrane permeabilization and cell death. nih.govmdpi.com
Table 2: Potential Antimicrobial Mechanisms
| Mechanism | Description | Example Compound Class |
|---|---|---|
| Membrane Disruption | The compound integrates into and destabilizes the bacterial cell membrane, causing leakage and cell death. nih.govmdpi.com | Cationic antimicrobial peptides, Peptoids mdpi.com |
| Intracellular Targeting | The compound penetrates the cell membrane without destroying it and inhibits intracellular processes like nucleic acid or protein synthesis. nih.gov | Cell-penetrating peptides nih.gov |
This table is interactive. Click on the headers to sort.
Structure-Activity Relationship (SAR) Studies at a Mechanistic Level
Structure-activity relationship (SAR) studies are critical for optimizing the potency of antimicrobial agents. For derivatives of scaffolds like this compound, several structural features are key determinants of activity against bacteria, including Gram-positive strains.
Amphiphilicity : A balance of hydrophobic and charged groups is vital for interaction with bacterial membranes. mdpi.com
Cyclization : Head-to-tail cyclization of peptides can confer higher structural stability, leading to stronger binding to target molecules and enhanced resistance to proteases. nih.gov This often results in improved antimicrobial activity compared to linear analogs. mdpi.com
Chirality : The incorporation of D-amino acids in place of L-amino acids is a common strategy to increase antimicrobial activity and, crucially, to prevent proteolytic degradation by host or bacterial enzymes. nih.gov
Specific Substitutions : In classes like fluoroquinolones, modifications at specific positions (e.g., the R7 position) with substituents like aminopyrrolidines and piperazines are most effective for improving antimicrobial activity, including against Gram-positive bacteria. researchgate.net The introduction of alkyl groups to these substituents can further enhance potency. researchgate.net
Advanced Analytical Methodologies for 2 Amino 1,3 Diazepane 4 Carboxylic Acid Analysis in Complex Research Matrices
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (e.g., UV/Vis, Diode Array Detection)
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, but its application to compounds like 2-Amino-1,3-Diazepane-4-carboxylic Acid requires careful consideration of both separation and detection. The primary challenge is the molecule's lack of a strong chromophore, which results in low or no absorption of ultraviolet-visible (UV/Vis) light, making standard UV/Vis and Diode Array Detection (DAD) methods problematic for achieving sensitive quantification. veeprho.com
To overcome this limitation, several strategies can be employed:
Derivatization: This is the most common approach to render non-chromophoric analytes detectable by UV/Vis or fluorescence detectors. veeprho.com The process involves reacting the analyte with a labeling reagent to attach a chromophoric or fluorophoric tag.
Pre-column derivatization involves derivatizing the analyte before it is injected into the HPLC system. Reagents like o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC) are frequently used for primary and secondary amino acids, respectively. researchgate.net
Post-column derivatization involves adding the derivatizing reagent to the column effluent after separation but before detection. jocpr.com This method can be less prone to interference but may introduce band broadening.
Alternative Detection Methods: When derivatization is not desirable, other HPLC detectors can be utilized.
Evaporative Light Scattering Detector (ELSD): This detector is suitable for non-volatile analytes and does not require a chromophore. researchgate.netsielc.com It measures the light scattered by analyte particles after the mobile phase has been evaporated.
Charged Aerosol Detector (CAD): Similar to ELSD, CAD generates a response for any non-volatile analyte and is independent of its optical properties.
Refractive Index (RI) Detector: While universal, the RI detector generally suffers from low sensitivity and is incompatible with gradient elution, limiting its use in complex sample analysis.
For separation, given the polar and basic nature of the guanidine (B92328) group, specialized chromatographic modes are often more effective than standard reversed-phase chromatography.
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for retaining and separating highly polar compounds. jocpr.com
Mixed-Mode Chromatography: Columns that combine ion-exchange and reversed-phase characteristics can provide unique selectivity for polar, ionizable compounds like this compound. sielc.com
Table 1: Potential HPLC Derivatization and Detection Strategies
| Strategy | Reagent/Detector | Principle | Advantages | Considerations |
|---|---|---|---|---|
| Pre-Column Derivatization (UV/Vis) | o-phthalaldehyde (OPA) | Reacts with the primary amine to form a UV-active isoindole derivative. | Well-established for amino acids, good sensitivity. | Derivatives can be unstable; reagent may produce interfering peaks. |
| Pre-Column Derivatization (Fluorescence) | 9-fluorenylmethyl chloroformate (FMOC) | Reacts with both primary and secondary amines to form a highly fluorescent adduct. researchgate.net | Very high sensitivity. | Excess reagent must be removed or separated. researchgate.net |
| Direct Analysis | Evaporative Light Scattering Detector (ELSD) | Measures light scattered by analyte particles after mobile phase nebulization and evaporation. sielc.com | Universal for non-volatile analytes; independent of optical properties. researchgate.net | Requires a volatile mobile phase; response can be non-linear. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) offers high chromatographic resolution and definitive identification through mass analysis. However, because amino acids like this compound are non-volatile, derivatization is a mandatory step to increase their volatility and thermal stability for GC analysis. core.ac.uknih.gov
The derivatization process typically targets the polar functional groups (amine, carboxylic acid). A common approach is silylation, using reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which converts the active hydrogens into trimethylsilyl (B98337) (TMS) ethers and esters. core.ac.ukresearchgate.net Another approach involves esterification of the carboxylic acid group followed by acylation of the amino group. For instance, a method developed for the structurally similar compound 1,3-thiazinane-4-carboxylic acid used derivatization with isobutyl chloroformate (IBCF). nih.govnih.gov
Once derivatized, the compound is separated on the GC column based on its boiling point and interaction with the stationary phase. The eluting compound enters the mass spectrometer, where it is ionized (typically by electron ionization, EI), fragmented, and detected. The resulting mass spectrum, which shows a unique fragmentation pattern, serves as a chemical fingerprint for unambiguous identification. nih.gov Quantification is achieved by monitoring specific ions (Selected Ion Monitoring, SIM) characteristic of the analyte, which provides high sensitivity and selectivity. core.ac.uk
Table 2: Hypothetical GC-MS Method Parameters
| Parameter | Description | Example |
|---|---|---|
| Derivatization Reagent | Converts polar functional groups to volatile derivatives. | MSTFA (silylation) or Isobutyl Chloroformate (acylation/esterification). core.ac.uknih.gov |
| GC Column | Separates compounds based on volatility. | Mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane). |
| Ionization Mode | Generates ions for mass analysis. | Electron Ionization (EI) for generating reproducible fragmentation patterns. |
| MS Detection Mode | Monitors ions for identification and quantification. | Selected Ion Monitoring (SIM) for enhanced sensitivity. core.ac.uk |
| Quantification Ion | A specific, abundant fragment ion used for quantification. | To be determined from the full-scan mass spectrum of the derivatized standard. |
Capillary Electrophoresis (CE) for Separation and Purity Analysis
Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged species like amino acids. nih.gov Separation in CE is based on the differential migration of analytes in an electric field, which is dependent on their charge-to-size ratio. This makes CE an excellent tool for assessing the purity of this compound, as it can effectively separate the main compound from charged impurities and potential isomers.
As with HPLC, detection can be a challenge. While direct UV detection is possible, sensitivity is limited. Therefore, derivatization with fluorescent tags is often employed, coupled with highly sensitive Laser-Induced Fluorescence (LIF) detection. nih.gov
CE can also be coupled with mass spectrometry (CE-MS), which provides structural information and enhances selectivity. For the analysis of carboxylic acids, derivatization strategies have been developed to introduce a permanent positive charge onto the molecule, allowing for analysis in the positive ionization mode with high sensitivity. nih.gov This approach could be adapted for this compound to facilitate robust CE-MS analysis.
Table 3: Capillary Electrophoresis Approaches for Analysis
| Mode | Principle | Application | Detection |
|---|---|---|---|
| Capillary Zone Electrophoresis (CZE) | Separation based on charge-to-size ratio in a free solution buffer. | Purity assessment, separation from charged impurities. | UV, DAD, or LIF (with derivatization). nih.gov |
| Micellar Electrokinetic Chromatography (MEKC) | Separation of both charged and neutral analytes using micelles as a pseudo-stationary phase. | Analysis in complex matrices, separation from neutral impurities. | UV, DAD, LIF. |
| CE-MS | CE coupled directly to a mass spectrometer. | Definitive identification and high-selectivity analysis. | Mass Spectrometry (often after derivatization to improve ionization). nih.gov |
Method Development for Quantitative Analysis in Research Samples
Developing a robust method for the quantitative analysis of this compound in complex research samples (e.g., plasma, tissue homogenates, reaction mixtures) involves several critical steps:
Sample Preparation: The goal is to extract the analyte from the matrix and remove interfering substances like proteins and salts. This may involve protein precipitation (e.g., with perchloric acid or acetonitrile), liquid-liquid extraction, or solid-phase extraction (SPE). nih.govnih.gov Cation-exchange SPE could be particularly effective for isolating the basic guanidine group. mdpi.com
Selection of Analytical Technique: The choice between HPLC, GC-MS, and LC-MS/MS depends on the required sensitivity, selectivity, and available instrumentation. For trace-level quantification in biological matrices, MS-based methods are generally preferred. mdpi.com
Derivatization (if needed): As discussed, derivatization is often essential for HPLC-UV and GC-MS. The reaction must be reproducible, and the resulting derivative should be stable. veeprho.comnih.gov
Internal Standard Selection: An appropriate internal standard (IS) is crucial for accurate quantification. An ideal IS is a structurally similar compound that is not present in the sample. A stable isotope-labeled version of this compound would be the gold standard, as it co-elutes and compensates for matrix effects and variations in sample processing and instrument response. researchgate.net
Method Validation: The developed method must be validated to ensure its reliability. Validation parameters typically include linearity, accuracy, precision (intra- and inter-day), limit of detection (LOD), limit of quantification (LOQ), and selectivity, following established guidelines. nih.govnih.govacs.org For example, validation of a method for a similar compound, 1,3-thiazinane-4-carboxylic acid, demonstrated accuracy between 86-105% and precision (CV) below 14%. nih.gov
Table 4: Comparative Overview for Quantitative Method Development
| Parameter | HPLC-UV (with Derivatization) | GC-MS (with Derivatization) | LC-MS/MS (Direct) |
|---|---|---|---|
| Sensitivity | Moderate to High (Fluorescence) | High | Very High |
| Selectivity | Moderate (relies on chromatography) | High (relies on m/z) | Very High (relies on parent/daughter ion transition) |
| Sample Prep Complexity | High (derivatization required). nih.gov | Highest (extraction + derivatization). nih.gov | Low to Moderate (often protein precipitation is sufficient). researchgate.net |
| Throughput | Moderate | Low to Moderate | High |
Application of hyphenated techniques (e.g., LC-MS/MS) for advanced characterization
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier technique for the advanced characterization and sensitive quantification of compounds like this compound in complex matrices. mdpi.comnih.gov Its major advantage is the ability to analyze the compound directly without the need for derivatization, simplifying sample preparation and avoiding potential issues with reaction efficiency and derivative stability. researchgate.net
In a typical LC-MS/MS workflow:
The analyte is separated from other matrix components using liquid chromatography, often employing HILIC or mixed-mode columns to achieve good retention and peak shape. researchgate.netrestek.com
The column effluent is introduced into the mass spectrometer's ion source, typically using electrospray ionization (ESI), which is a soft ionization technique suitable for polar, non-volatile molecules. The compound will be ionized, likely forming a protonated molecule [M+H]⁺.
In the first stage of the tandem mass spectrometer (MS1), this protonated molecule is selected.
The selected ion is then fragmented in a collision cell to produce characteristic product ions.
The second stage of the mass spectrometer (MS2) separates and detects these specific product ions.
This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is exceptionally selective and sensitive. By monitoring a specific precursor-to-product ion transition, chemical noise is virtually eliminated, allowing for quantification at very low concentrations. mdpi.com A fast, 13-minute direct LC-MS/MS analysis for 45 amino acids in plasma has been developed, showcasing the power of this technique for high-throughput metabolic studies. researchgate.netrestek.com
Table 5: Illustrative LC-MS/MS Parameters for Advanced Characterization
| Parameter | Description | Hypothetical Example |
|---|---|---|
| LC Column | Provides chromatographic separation prior to MS detection. | HILIC or Mixed-Mode C18 Column. researchgate.net |
| Mobile Phase | Carries the analyte through the column. | A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid. |
| Ionization Source | Generates gas-phase ions from the analyte. | Electrospray Ionization (ESI), Positive Mode. |
| Precursor Ion [M+H]⁺ | The mass-to-charge ratio of the protonated parent molecule. | To be determined (Calculated MW of C6H13N3O2 is 159.18 g/mol, so m/z ~160.1). |
| Product Ion(s) | Specific fragments generated from the precursor ion. | To be determined via infusion and fragmentation of a standard. |
| Detection Mode | Monitors specific ion transitions for quantification. | Selected Reaction Monitoring (SRM). |
Emerging Research Directions and Future Perspectives on 2 Amino 1,3 Diazepane 4 Carboxylic Acid
Unexplored Synthetic Avenues and Methodological Advancements
The synthesis of seven-membered heterocyclic rings like the 1,3-diazepane (B8140357) core is an ongoing challenge in organic chemistry, primarily due to unfavorable entropy and potential transannular strain. nih.gov Current methodologies for constructing diazepine (B8756704) derivatives often involve cyclization, cycloaddition, and ring-expansion reactions. researchgate.net However, significant opportunities exist for developing more efficient, stereocontrolled, and environmentally benign synthetic routes to 2-Amino-1,3-Diazepane-4-carboxylic Acid and its analogs.
Future synthetic explorations could focus on several key areas:
Asymmetric Catalysis : Developing enantioselective methods to control the stereochemistry at the C4 carboxylic acid position is crucial for investigating the compound's biological activity. Chiral catalysts could be employed in key ring-forming or functionalization steps.
Flow Chemistry : Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction optimization. frontiersin.org Applying flow chemistry to the synthesis of the diazepane ring could lead to higher yields and purity while minimizing reaction times. frontiersin.org
Novel Catalytic Systems : The use of advanced catalysts, such as heteropolyacids or palladium complexes, has proven effective in the synthesis of other benzodiazepine (B76468) derivatives. mdpi.comnih.gov Exploring these catalysts for the construction of the 1,3-diazepane ring could unlock new, more efficient synthetic pathways. For instance, palladium-catalyzed intramolecular alkyne hydroarylation has been used to create 1,3-benzodiazepinones. mdpi.com
Cascade Reactions : Designing one-pot cascade reactions, where multiple bond-forming events occur sequentially without isolating intermediates, represents a highly atom-economical approach. researchgate.net Such strategies could streamline the synthesis of the functionalized diazepane core from simpler precursors. researchgate.net
| Synthetic Advancement | Potential Application to this compound | Key Benefits |
|---|---|---|
| Asymmetric Catalysis | Enantioselective synthesis of specific stereoisomers. | Access to stereochemically pure compounds for pharmacological studies. |
| Continuous Flow Chemistry | Improved efficiency and scalability of the synthesis process. frontiersin.org | Higher yields, enhanced safety, faster reaction optimization. frontiersin.org |
| Advanced Catalysis (e.g., Pd-complexes, Heteropolyacids) | Facilitating challenging ring-closure or C-H activation steps. mdpi.comnih.gov | Milder reaction conditions, higher functional group tolerance. researchgate.net |
| Cascade Reactions | One-pot synthesis from simple acyclic precursors. researchgate.net | Increased atom economy, reduced waste, and simplified procedures. |
Novel Derivatization Strategies for Enhanced Functionality
The bifunctional nature of this compound, possessing both a primary amino group and a carboxylic acid, makes it an ideal candidate for chemical derivatization. Modification of these functional groups can be used to probe biological activity, attach reporter tags, or link the molecule to other scaffolds.
Future derivatization strategies could include:
N-Acylation/Alkylation : The primary amino group can be readily acylated or alkylated to introduce a wide variety of substituents, altering the molecule's steric and electronic properties.
Esterification/Amidation : The carboxylic acid moiety can be converted to esters or amides. This is a common strategy in medicinal chemistry to improve cell permeability or modulate binding to a biological target.
Peptide Coupling : The compound can be incorporated into peptide chains as an unnatural amino acid, imparting conformational constraints that can enhance proteolytic stability and biological potency. researchgate.net
Attachment of Fluorophores : Derivatization with fluorescent tags would enable the study of the molecule's cellular uptake, distribution, and interaction with potential biological targets through bioimaging techniques. Reagents like Nα-(2,4-dinitro-5-fluorophenyl)-l-alaninamide (FDAA) are used for chiral derivatization and can be detected by UV, while other reagents can be selected for fluorescence detection. nih.gov
| Functional Group | Derivatization Reaction | Potential Reagent Class | Resulting Functionality |
|---|---|---|---|
| Amino Group (-NH2) | Acylation | Acid Chlorides, Anhydrides | Amide linkage, introduction of diverse R-groups. |
| Amino Group (-NH2) | Reductive Amination | Aldehydes/Ketones + Reducing Agent | Secondary or tertiary amine formation. |
| Carboxylic Acid (-COOH) | Esterification | Alcohols + Acid Catalyst | Ester linkage, improved lipophilicity. |
| Carboxylic Acid (-COOH) | Amidation (Peptide Coupling) | Amines + Coupling Reagents (e.g., EDAC) | Amide linkage, peptide synthesis. |
| Both Groups | Silylation | MTBSTFA | Increased volatility for GC-MS analysis. sigmaaldrich.com |
Integration with Advanced Materials Science for Specific Research Applications
While the application of seven-membered heterocycles has been predominantly in medicinal chemistry, there is a growing interest in their use in materials science. scispace.com The rigid, non-planar scaffold of the 1,3-diazepane ring could be exploited as a unique building block for novel materials.
Potential research applications in materials science include:
Polymer Chemistry : The bifunctional nature of this compound allows it to act as a monomer for the synthesis of novel polyamides or other polymers. The inherent rigidity of the diazepane ring could impart unique thermal and mechanical properties to the resulting materials.
Molecularly Imprinted Polymers (MIPs) : Diazepine derivatives, such as diazepam, have been used as templates to create MIPs for selective extraction from complex matrices. researchgate.net Similarly, this compound could be used to develop MIPs for selective binding and sensing applications.
Drug Delivery Systems : Nanoparticles formulated from biodegradable polymers have been used to encapsulate diazepam for controlled drug release. nih.gov The unique chemical handles on this compound could allow for its covalent attachment to or incorporation into drug delivery vehicles like polymeric nanoparticles or hydrogels. nih.gov
Optical Materials : Functionalization of heterocyclic scaffolds with chromophores is a known strategy for creating materials with specific optical properties. mdpi.com By attaching chromophoric or fluorophoric moieties to the diazepane scaffold, it may be possible to develop novel dyes or sensors for specific applications.
Potential for Further Mechanistic Biochemical Research and Target Identification
The 1,3-diazepine scaffold is a cornerstone of many pharmacologically active compounds, suggesting that this compound could serve as a valuable starting point for drug discovery. nih.gov Many benzodiazepine derivatives exert their effects by acting as allosteric modulators of neurotransmitter receptors like the GABA-A receptor. nih.govisca.me
Future biochemical research could pursue several avenues:
Target Screening : High-throughput screening of this compound and a library of its derivatives against a panel of biological targets (e.g., enzymes, receptors, ion channels) could identify novel bioactivities. Given the prevalence of the diazepine ring in enzyme inhibitors and GPCR ligands, these target classes would be of particular interest. researchgate.netnih.gov
RNA Targeting : Rigid, non-planar scaffolds with a high density of hydrogen bond donors and acceptors are well-suited for binding to RNA structures. nih.gov The 1,3-diazepane ring of the title compound, with its multiple nitrogen and oxygen atoms, presents an attractive framework for designing novel RNA-binding small molecules. nih.gov
Computational Modeling : Molecular docking and simulation studies can be used to predict the binding modes of this compound with various biological targets. abo.fi Such in silico methods can guide the rational design of derivatives with enhanced affinity and selectivity, as has been done for identifying new ligands for the benzodiazepine binding site on the GABA-A receptor. nih.gov
Mechanism of Action Studies : For any identified biological activity, detailed mechanistic studies would be required. For example, if the compound shows anxiolytic effects, electrophysiological studies could determine if it modulates AMPA or GABA-A receptors, similar to other known 2,3-benzodiazepine and 1,4-benzodiazepine derivatives, respectively. mdpi.com
Addressing Research Gaps and Challenges in 1,3-Diazepane Chemistry
Despite its presence in important molecules, the chemistry of the 1,3-diazepane ring system is less explored than that of more common five- and six-membered heterocycles. nih.gov Advancing the study of compounds like this compound requires addressing several fundamental challenges.
Key research gaps and challenges include:
Stereocontrolled Synthesis : The development of robust and general methods for the stereocontrolled synthesis of substituted 1,3-diazepanes remains a significant hurdle. Overcoming this is essential for creating libraries of compounds for structure-activity relationship (SAR) studies.
Ring Functionalization : Introducing substituents directly onto the diazepane ring without causing undesired rearrangements can be difficult. rsc.org For example, attempts to introduce a double bond into a related 1,3-benzodiazepine system resulted in rearrangement to quinolines and indoles. rsc.org New methodologies for regioselective C-H functionalization of the diazepane core are needed. nih.gov
Conformational Complexity : The seven-membered ring of diazepane is conformationally flexible. Understanding and controlling this conformational behavior is critical for designing molecules that can adopt the correct geometry to bind to a biological target.
Limited Chemical Space : The range of commercially available and synthetically accessible 1,3-diazepane building blocks is limited. Expanding this chemical space through the development of new synthetic methods will be crucial for future research.
By focusing on these unexplored avenues and addressing the existing challenges, the scientific community can unlock the full potential of this compound and the broader class of 1,3-diazepanes as valuable scaffolds for medicine and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
